molecular formula C9H11N5O B1334613 4-Amino-2-(4-morpholinyl)-5-pyrimidinecarbonitrile CAS No. 78318-43-1

4-Amino-2-(4-morpholinyl)-5-pyrimidinecarbonitrile

Cat. No.: B1334613
CAS No.: 78318-43-1
M. Wt: 205.22 g/mol
InChI Key: ICZKCFHKBVSIMZ-UHFFFAOYSA-N
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Description

4-Amino-2-(4-morpholinyl)-5-pyrimidinecarbonitrile is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is of interest due to its potential pharmacological activities and its role in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-(4-morpholinyl)-5-pyrimidinecarbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-amino-2-chloropyrimidine with morpholine in the presence of a base such as sodium hydride. The reaction is carried out in a suitable solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-(4-morpholinyl)-5-pyrimidinecarbonitrile undergoes various types of chemical reactions, including:

    Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

    Cyclization Reactions: It can participate in cyclization reactions to form fused heterocyclic systems.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution Reactions: Formation of N-substituted derivatives.

    Oxidation Reactions: Formation of oxides or hydroxylated products.

    Reduction Reactions: Formation of amines or reduced derivatives.

Scientific Research Applications

Synthetic Routes

The synthesis of 4-Amino-2-(4-morpholinyl)-5-pyrimidinecarbonitrile typically involves cyclization reactions. A common method includes the reaction of 4-amino-2-chloropyrimidine with morpholine in the presence of a base like sodium hydride. This reaction is usually conducted in a solvent such as dimethylformamide at elevated temperatures to yield the desired product .

Industrial Production Methods

In industrial settings, similar synthetic routes are employed but optimized for large-scale production. Techniques such as continuous flow reactors enhance yield and purity. Additionally, green chemistry principles are increasingly applied to minimize waste and improve sustainability .

Structure and Reactivity

This compound features a morpholine ring which imparts unique chemical properties. The compound can participate in various chemical reactions:

  • Substitution Reactions : The amino group can engage in nucleophilic substitutions.
  • Oxidation and Reduction Reactions : It can be oxidized to form oxides or reduced to yield amines.
  • Cyclization Reactions : Capable of forming fused heterocyclic systems .

Chemistry

In the realm of chemistry, this compound serves as a building block for synthesizing more complex heterocyclic compounds. Its unique structure allows chemists to explore novel synthetic pathways and develop new materials .

Biology

Biologically, this compound is being investigated for its potential as an enzyme inhibitor or receptor modulator. Its ability to interact with specific molecular targets makes it a candidate for further research in biochemical pathways .

Medicine

In medical research, this compound has shown promise for various pharmacological activities, including:

  • Anti-inflammatory Properties : Investigated for its ability to modulate inflammatory responses.
  • Anticancer Activity : Explored as a potential agent against certain cancer types due to its inhibitory effects on tumor growth .

Industrial Uses

The compound is also utilized in developing new materials and chemical processes, particularly in pharmaceuticals and agrochemicals. Its unique properties enable innovations in product formulations and applications .

Case Study 1: Antimicrobial Activity

Research has demonstrated that derivatives of this compound exhibit moderate to high antimicrobial activity against various bacteria and fungi. For instance, compounds derived from this structure have been tested against standard antimicrobial agents, showing promising results .

Case Study 2: Pharmacological Investigations

A study focused on the pharmacological effects of this compound revealed its potential as a cardiotonic agent, enhancing cardiac contractility. This application highlights its importance in developing treatments for cardiovascular diseases .

Mechanism of Action

The mechanism of action of 4-Amino-2-(4-morpholinyl)-5-pyrimidinecarbonitrile involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and the biological target involved.

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-2-phenylpyrimidine
  • 4-Amino-2-(4-piperidinyl)-5-pyrimidinecarbonitrile
  • 4-Amino-2-(4-morpholinyl)-6-pyrimidinecarbonitrile

Uniqueness

4-Amino-2-(4-morpholinyl)-5-pyrimidinecarbonitrile is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties. This structural feature can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications.

Biological Activity

4-Amino-2-(4-morpholinyl)-5-pyrimidinecarbonitrile is a heterocyclic compound that has garnered attention in pharmacological research due to its diverse biological activities. This article explores its biological activity, potential therapeutic applications, and mechanisms of action, supported by relevant data and case studies.

Chemical Structure and Properties

  • Molecular Formula : C9H11N5O
  • Molecular Weight : 205.22 g/mol
  • Structure : The compound features a pyrimidine ring substituted with an amino group and a morpholine moiety, which contributes to its unique biological properties.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and interact with various biological targets. Notably, it has been shown to inhibit phosphodiesterase 4B (PDE4B), which plays a significant role in inflammatory responses. This inhibition can lead to reduced inflammation and may have implications in treating inflammatory diseases.

Biological Activities

1. Anticancer Activity
Research has indicated that derivatives of pyrimidine compounds, including this compound, exhibit cytotoxic effects against various cancer cell lines. For example, similar compounds have shown promising results in inhibiting the growth of breast cancer cells (MCF-7) with reported IC50 values in the nanomolar range .

2. Antimalarial Activity
Studies on related pyrimidine derivatives have demonstrated significant antiplasmodial activity against Plasmodium falciparum. The mechanism involves the formation of reversible thioimidate intermediates with cysteine residues of cysteine proteases, leading to enzyme inhibition . The structural modifications in this compound may enhance its efficacy against malaria.

3. Antimicrobial Properties
The compound's potential as an antimicrobial agent has also been explored. It is believed that the nitrile group present in the structure may contribute to its antimicrobial activity by interacting with bacterial enzymes or cellular components.

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, a comparison with structurally similar compounds is useful:

Compound NameMolecular FormulaUnique Features
4-Amino-2-methylpyrimidine-5-carbonitrileC6H6N4Simpler structure; lacks morpholine
2-Amino-5-pyrimidinecarbonitrileC7H7N5Different substitution pattern on the pyrimidine ring
6-Methylpyrimidin-4-amineC7H9N3Additional methyl group; different biological activity

These comparisons highlight how the morpholine substitution in this compound may enhance its biological properties relative to simpler derivatives.

Case Studies

Case Study 1: Anticancer Activity
A study investigated the cytotoxic effects of various thienopyrimidine derivatives on human cancer cell lines, revealing that certain derivatives exhibited IC50 values as low as 9.1 nM against MCF-7 cells. This suggests that modifications similar to those in this compound could yield potent anticancer agents .

Case Study 2: Antimalarial Efficacy
Research on pyrimidine-quinoline hybrids indicated that compounds with cyano groups demonstrated superior antiplasmodial activity compared to those without. The presence of a nitrile group was crucial for enhancing efficacy against both drug-sensitive and resistant strains of P. falciparum. This finding underscores the potential of this compound in developing new antimalarial therapies.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and characterization methods for 4-amino-5-pyrimidinecarbonitriles?

The compound can be synthesized via a three-component reaction under thermal aqueous conditions. For example, derivatives are prepared by heating substituted aryl aldehydes, malononitrile, and morpholine in water at 80–100°C, followed by refluxing for 4–6 hours. Characterization involves:

  • Melting points (e.g., 162–235°C range for substituted derivatives) .
  • Spectroscopy :

  • IR for NH₂ (3332–3478 cm⁻¹), CN (2212 cm⁻¹), and aromatic C=C (1542 cm⁻¹) .
  • ¹H/¹³C NMR to confirm substituent integration and regiochemistry (e.g., δH 3.08 ppm for N(CH₃)₂; δC 116.73 ppm for CN) .
  • Mass spectrometry to verify molecular ions (e.g., m/z 302 [M⁺] for 4f) .

Q. How can substituent effects on the pyrimidine ring influence physicochemical properties?

Substituents like halogens (Cl, Br) or aromatic groups (phenyl, thienyl) alter solubility, melting points, and electronic properties. For instance:

  • Electron-withdrawing groups (e.g., 4-Cl in 4h) increase melting points (222°C vs. 210°C for unsubstituted 4a) due to enhanced crystallinity .
  • Thienyl substituents (4g) introduce π-conjugation, shifting UV-Vis absorbance maxima by ~20 nm compared to phenyl analogs .

Advanced Research Questions

Q. How can mechanistic insights into nucleophilic substitution reactions guide synthetic modifications?

The morpholine group at the 2-position is introduced via nucleophilic aromatic substitution. For example:

  • Chlorinated precursors (e.g., 6-chloro derivatives) react with morpholine under reflux in polar aprotic solvents (DMSO:Water 5:5) to yield the target compound. Kinetic studies suggest second-order dependence on amine concentration .
  • HPLC retention time (e.g., 0.81 minutes for LCMS analysis) and isotopic patterns (e.g., M+2 peaks for brominated 4j) confirm substitution efficiency .

Q. What strategies resolve contradictions in spectral data for structurally similar derivatives?

Discrepancies in NMR or mass spectra (e.g., unexpected δC shifts or fragment ions) require:

  • X-ray crystallography to unambiguously assign regiochemistry (e.g., C5 vs. C6 substitution) .
  • 2D NMR (COSY, HSQC) to differentiate NH₂ protons from aromatic signals in crowded regions (δH 7.0–8.4 ppm) .
  • Isotopic labeling (e.g., ¹⁵N-morpholine) to trace reaction pathways and validate proposed mechanisms .

Q. How can computational modeling predict structure-activity relationships (SAR) for biological targets?

  • DFT calculations (e.g., HOMO-LUMO gaps) correlate electronic profiles with inhibitory activity. For example, electron-deficient pyrimidines (e.g., 4i with Cl) show higher kinase inhibition (IC₅₀ ~0.5 µM) than electron-rich analogs .
  • Molecular docking identifies key interactions (e.g., hydrogen bonding between CN and ATP-binding pockets) .

Q. Methodological Considerations Table

ParameterExample DataReference
Synthetic Yield 70–85% for aryl-substituted derivatives
Purity Analysis HPLC retention time: 0.81 min (SQD-FA05 conditions); >95% purity via LCMS
Thermal Stability Decomposition >240°C (e.g., 4k)
Solubility DMSO >50 mg/mL; aqueous <1 mg/mL

Properties

IUPAC Name

4-amino-2-morpholin-4-ylpyrimidine-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N5O/c10-5-7-6-12-9(13-8(7)11)14-1-3-15-4-2-14/h6H,1-4H2,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICZKCFHKBVSIMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=C(C(=N2)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50383239
Record name 4-Amino-2-(morpholin-4-yl)pyrimidine-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50383239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78318-43-1
Record name 4-Amino-2-(morpholin-4-yl)pyrimidine-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50383239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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